molecular formula C9H8F3N3 B5625169 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5625169
M. Wt: 215.17 g/mol
InChI Key: KDIDITUWGJPLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives involves condensation reactions, cyclization, and fluorination processes. For instance, Jismy et al. (2018) reported a novel two-step synthesis of trifluoromethylated pyrazolopyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, highlighting the efficiency of introducing the trifluoromethyl group and various substitutions on the pyrazolopyrimidine core (Jismy et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is often elucidated using crystallography, revealing hydrogen-bonded chains and frameworks. For example, Portilla et al. (2006) described the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, showcasing its hydrogen-bonded chain of rings (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in a variety of chemical reactions, leading to the formation of new derivatives with potential biological activities. For example, Bruni et al. (1993) explored the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines as intermediates for generating new tricyclic series, indicating the versatility of pyrazolopyrimidines in synthetic chemistry (Bruni et al., 1993).

Physical Properties Analysis

The physical properties of pyrazolopyrimidines, such as solubility, melting points, and stability, are crucial for their application in material science and pharmaceuticals. However, specific data on "2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine" regarding these aspects were not directly found in the cited literature.

Chemical Properties Analysis

The chemical properties, including reactivity, electronic structure, and functional group behavior, underpin the utility of pyrazolopyrimidines in medicinal chemistry and materials science. Emelina et al. (2001) discussed the regioselective synthesis and characteristic chemical shifts in NMR spectra of pyrazolopyrimidines, providing insights into their electronic structure and reactivity (Emelina et al., 2001).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antitumor Activities : A study by Liu et al. (2016) described the synthesis of a compound related to 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, highlighting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Novel Synthesis Approaches

  • Efficient Synthesis Method : Jismy et al. (2018) reported a novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, demonstrating efficient methods for C–C, C–N, and C–S bond formation, which is significant for producing compounds of biological interest (Jismy et al., 2018).

Anticancer Research

  • In Vitro Anticancer Activity : Hassan et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their in vitro cytotoxic activities against human cancer cell lines, indicating the potential of these compounds in cancer treatment (Hassan et al., 2017).

Chemical Reactivity and Physical Properties

  • Photophysical Properties Study : Stefanello et al. (2022) explored the photophysical properties of a series of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, providing insights into their absorption, emission, and thermal stability, crucial for developing new materials and pharmaceuticals (Stefanello et al., 2022).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Bondock et al. (2008) synthesized novel heterocycles incorporating the antipyrine moiety and evaluated their antimicrobial activities, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in antimicrobial applications (Bondock et al., 2008).

Mechanism of Action

While the specific mechanism of action for 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not mentioned in the search results, it’s worth noting that some PPs have been used to distinguish the various activities of the two estrogen receptors .

Future Directions

PPs have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .

properties

IUPAC Name

2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-5-3-7(9(10,11)12)15-8(13-5)4-6(2)14-15/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIDITUWGJPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.